N-butyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-15-27-22(31)17-34-26-29-23-21(18-9-7-6-8-10-18)16-28-24(23)25(32)30(26)19-11-13-20(14-12-19)33-4-2/h6-14,16,28H,3-5,15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRAIFWKCXLDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains an indole nucleus, which is found in many important synthetic drug molecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
N-butyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 2034472-76-7) is a compound that belongs to the pyrrolopyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its medicinal chemistry, anticancer properties, and other pharmacological effects.
The molecular formula of this compound is C26H28N4O3S, with a molecular weight of 476.6 g/mol. Its structure includes a thioacetamide moiety linked to a pyrrolopyrimidine scaffold, which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O3S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 2034472-76-7 |
Anticancer Properties
Pyrrolopyrimidines have been extensively studied for their anticancer potential. The compound exhibits significant activity against various cancer cell lines. The following points summarize key findings:
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells and promotes apoptosis via caspase activation .
- In Vitro Studies : In studies involving prostate (PC-3) and lung (A549) cancer cell lines, the compound demonstrated IC50 values of approximately 1.54 μM and 3.36 μM, respectively, indicating potent anticancer activity .
- Structure–Activity Relationship : Variations in the pyrrolopyrimidine scaffold influence biological activity significantly. Substituents such as ethoxy and phenyl groups enhance the compound's ability to target specific kinases involved in tumor progression .
Antibacterial and Anti-inflammatory Effects
Emerging research indicates that compounds within the pyrrolopyrimidine class also exhibit antibacterial and anti-inflammatory properties:
- Antibacterial Activity : Preliminary studies suggest that N-butyl derivatives can inhibit the growth of various bacterial strains, although specific data on this compound is limited .
- Anti-inflammatory Mechanisms : Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of pyrrolopyrimidine derivatives in clinical settings:
- Case Study 1 : A study reported a new pyrrolopyrimidine derivative that significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 10 mg/kg .
- Case Study 2 : Another investigation into a related compound demonstrated promising results in phase I clinical trials for patients with advanced solid tumors, showing manageable toxicity profiles and preliminary efficacy .
Comparison with Similar Compounds
a) Pyrrolo[3,2-d]pyrimidin-4-one Derivatives (WO2006062465)
These compounds, such as those described in , replace the 4-oxo group with a ketone and include substituents like triazoles. They exhibit myeloperoxidase (MPO) inhibitory activity, suggesting that the 4-oxo moiety in the target compound may similarly interact with redox-active enzymes. However, the absence of a thioacetamide group in these derivatives could reduce membrane permeability compared to the target molecule .
b) Pyrrolo[3,2-d]pyrimidine-Based Anticancer Agents ()
Patented pyrrolo[3,2-d]pyrimidine compounds for cancer treatment often feature morpholine or trifluoromethyl substituents (e.g., EP 4 374 877 A2, ). These groups enhance metabolic stability and target affinity.
Thieno[3,2-d]pyrimidine Analogues
a) 3-(6-((4-Methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide (EP 2 402 347 A1, )
This thieno-pyrimidine derivative includes a sulfonamide group and a morpholine ring, which improve solubility and kinase selectivity. The target compound’s thioacetamide linker may provide greater conformational flexibility .
b) 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (618427-68-2, )
This analog shares the thioacetamide linkage but uses a dihydrothieno[2,3-d]pyrimidine core.
Carboxamide Derivatives with Pyrimidine Cores
a) (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877 A2, )
This carboxamide derivative includes a trifluoromethyl group, which enhances lipophilicity and bioavailability. The target compound’s ethoxyphenyl group may offer similar hydrophobicity but with reduced electron-withdrawing effects, possibly altering metabolic stability .
b) N-(4-Acetylphenyl)-2-[[3-(4-ethoxyphenyl)-3,4,5,6,7,8-hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide (843621-56-7, )
This structurally complex analog combines pyrido-thieno-pyrimidine and acetylphenyl groups. The hexahydro ring system increases rigidity, which may limit binding to flexible enzyme pockets compared to the target compound’s partially unsaturated pyrrolo core .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Flexibility : The thioacetamide group in the target compound may improve binding adaptability compared to rigid sulfonamide or carboxamide derivatives .
- Electron-Donating Effects : The ethoxyphenyl group’s electron-donating nature could stabilize charge-transfer interactions in enzyme active sites, unlike trifluoromethyl groups in analogs .
- Crystallographic Challenges : Hydrogen-bonding patterns () in the target compound’s crystal structure, resolved via SHELX software , reveal dimeric aggregation, which may influence solubility and formulation.
Q & A
Q. What are the key synthetic strategies for preparing N-butyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
The synthesis involves multi-step reactions starting with functionalized pyrrolo[3,2-d]pyrimidine cores. Key steps include:
- Thiolation : Introduction of the thioether group via nucleophilic substitution using mercaptoacetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Acylation : Coupling the thiolated intermediate with N-butyl acetamide using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Purification : Chromatography (silica gel or HPLC) is critical to isolate the final product, with yields typically ranging from 40–60% .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxyphenyl at C3, phenyl at C7) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 512.6 for CHFNOS) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve dihydro-3H-pyrrolo[3,2-d]pyrimidine core geometry .
Q. What stability considerations are critical for handling this compound?
Stability studies should assess:
- pH Sensitivity : Hydrolysis of the acetamide group in acidic/basic conditions (e.g., pH < 3 or > 10) .
- Oxidative Stability : Susceptibility of the thioether linkage to oxidation (e.g., using HO or air exposure) .
- Thermal Degradation : Monitor decomposition via TGA/DSC above 150°C .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays based on structural analogs:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine core’s ATP-binding mimicry .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Enzyme Stability : Incubate with liver microsomes to predict metabolic liabilities .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .
- Catalyst Screening : Evaluate Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .
Q. How should researchers address contradictory bioactivity data across structural analogs?
- Meta-Analysis : Compare IC values of analogs (e.g., 15 µM in MCF-7 vs. 20 µM in COX-2 inhibition) to identify substituent-specific trends .
- Computational Docking : Use AutoDock or Schrödinger to model interactions with off-target receptors (e.g., cytochrome P450 isoforms) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for subcellular localization .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., 100 ns trajectories) to assess conformational stability .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between wild-type and mutant receptors .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Focus on substituent modifications:
- Phenyl Ring Substitutions : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase affinity .
- Acetamide Chain : Introduce branched alkyl groups (e.g., isobutyl) to improve metabolic stability .
- Thioether Linkage : Replace sulfur with sulfone or sulfonamide to modulate redox sensitivity .
Q. What experimental strategies resolve discrepancies in degradation pathway data?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions .
- LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxide derivatives) and propose pathways .
- Isotope Labeling : Use C-labeled acetamide to track metabolic cleavage in hepatocytes .
Q. How can researchers validate the compound’s selectivity against related biological targets?
- Panel Screening : Test against 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- CRISPR Knockout Models : Use cell lines with KO targets (e.g., EGFR) to confirm mechanism-specific activity .
- CETSA (Cellular Thermal Shift Assay) : Measure target engagement in intact cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
